(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,5-dimethylisoxazol-4-yl)methanone is a bicyclic compound that belongs to the class of azabicyclic compounds. This compound is characterized by its complex structure, which includes an azabicyclo framework and a dimethylisoxazole moiety. It has garnered interest in medicinal chemistry due to its potential biological activities.
The compound's synthesis and characterization have been documented in various scientific literature and patents, indicating its relevance in pharmacological research. Notably, it has been referenced in patents related to small molecule inhibitors targeting specific biological pathways, such as those involved in cancer treatment and other therapeutic areas .
This compound is classified under several categories:
The synthesis of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,5-dimethylisoxazol-4-yl)methanone typically involves multi-step synthetic routes that may include:
The synthesis may utilize various reagents and conditions, including:
The molecular structure of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,5-dimethylisoxazol-4-yl)methanone can be represented using various notations:
Cl.OC(C(=O)O[C@H]1C[C@H]2CC[C@@H](C1)N2)(c3ccccc3)c4ccccc4
InChI=1S/C21H23NO3.ClH/c23-20(25-19-13-17-11-12-18(14-19)22-17)21(24,15-7-3-1-4-8-15)16-9-5-2-6-10-16;/h1-10,17-19,22,24H,11-14H2;1H/t17-,18+,19+;
The molecular formula is with a molecular weight of approximately 373.87 g/mol.
The compound may participate in several chemical reactions typical for azabicyclic structures:
Reactions are often monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure purity and yield.
The mechanism of action for (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,5-dimethylisoxazol-4-yl)methanone is hypothesized based on its structural features:
Experimental data from biological assays would be necessary to elucidate the precise mechanisms and efficacy in target modulation.
(1R,5S)-8-Azabicyclo[3.2.1]oct-2-en-8-yl(3,5-dimethylisoxazol-4-yl)methanone has potential applications in:
This compound represents a promising area of research within medicinal chemistry and pharmacology, with ongoing studies likely to reveal further insights into its potential applications and mechanisms of action.
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: